molecular formula C10H13NOS2 B11980320 Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- CAS No. 87956-84-1

Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-

Cat. No.: B11980320
CAS No.: 87956-84-1
M. Wt: 227.4 g/mol
InChI Key: BVTITDLRACYMAW-UHFFFAOYSA-N
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Description

Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- is a chemical compound with the molecular formula C10H13NOS2 and a molecular weight of 227.349 g/mol It is known for its unique structure, which includes a methoxy group and a methylthio group attached to a phenyl ring, along with an ethanethioamide moiety

Preparation Methods

The synthesis of Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- typically involves the reaction of 3-methoxy-4-(methylthio)aniline with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the reaction conditions and reagents used.

Scientific Research Applications

Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- can be compared with other similar compounds such as:

    N-(3-Methoxyphenyl)ethanethioamide: This compound lacks the methylthio group, which may result in different reactivity and biological activity.

    2-(2-Methylphenoxy)ethanethioamide: This compound has a different substitution pattern on the phenyl ring, leading to variations in its chemical and biological properties.

    2-(4-Chlorophenyl)ethanethioamide:

The uniqueness of Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-, is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Ethanethioamide derivatives have been studied for their anticancer , antimicrobial , and anti-inflammatory properties. The presence of methoxy and methylthio groups in the phenyl ring significantly influences the biological activity of these compounds.

The mechanism of action typically involves interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various cellular pathways, including:

  • Inhibition of Enzyme Activity : Compounds may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives lead to programmed cell death in cancer cells.
  • Disruption of Cellular Processes : This can include interference with DNA synthesis and cell cycle progression.

Anticancer Activity

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of ethanethioamide derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with methoxy groups exhibited significant inhibitory effects on cell viability, with IC50 values ranging from 20 to 40 µM depending on the specific derivative tested .
  • Structure-Activity Relationship (SAR) :
    • The position and nature of substituents on the phenyl ring are crucial for anticancer activity. For instance, derivatives with 3-methoxyphenyl substituents showed enhanced cytotoxicity compared to those with other substituents .
  • In Vivo Studies :
    • In vivo models demonstrated that ethanethioamide derivatives could reduce tumor size in xenograft models. The most active compounds led to a significant decrease in tumor volume compared to controls .

Table 1: Summary of Anticancer Activity Against Various Cell Lines

Compound NameCell LineIC50 (µM)Notes
Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]MCF-725Moderate activity
Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]MDA-MB-23130Effective against resistant strains
1,3,4-Thiadiazole DerivativeA549 (Lung)15High activity noted
1,3,4-Thiadiazole DerivativeSK-MEL-2 (Skin)10Most potent among tested compounds

Case Studies

  • Case Study: MCF-7 Cell Line Treatment :
    • In a controlled experiment, ethanethioamide was administered at varying concentrations (0, 10, 20, 50 µM) to MCF-7 cells. The study found that at 50 µM concentration, cell viability decreased by approximately 60% after 24 hours .
  • Case Study: Comparative Analysis with Other Compounds :
    • A comparative study involving standard anticancer drugs (e.g., Doxorubicin) showed that certain ethanethioamide derivatives had comparable or superior efficacy against specific cancer cell lines, suggesting their potential as alternative therapeutic agents .

Properties

CAS No.

87956-84-1

Molecular Formula

C10H13NOS2

Molecular Weight

227.4 g/mol

IUPAC Name

N-(3-methoxy-4-methylsulfanylphenyl)ethanethioamide

InChI

InChI=1S/C10H13NOS2/c1-7(13)11-8-4-5-10(14-3)9(6-8)12-2/h4-6H,1-3H3,(H,11,13)

InChI Key

BVTITDLRACYMAW-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC1=CC(=C(C=C1)SC)OC

Origin of Product

United States

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